1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene 1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1261836-07-0
VCID: VC7261092
InChI: InChI=1S/C8H5Cl2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
SMILES: C1=CC(=C(C=C1OC(F)(F)F)CCl)Cl
Molecular Formula: C8H5Cl2F3O
Molecular Weight: 245.02

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene

CAS No.: 1261836-07-0

Cat. No.: VC7261092

Molecular Formula: C8H5Cl2F3O

Molecular Weight: 245.02

* For research use only. Not for human or veterinary use.

1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene - 1261836-07-0

Specification

CAS No. 1261836-07-0
Molecular Formula C8H5Cl2F3O
Molecular Weight 245.02
IUPAC Name 1-chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H5Cl2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
Standard InChI Key NSYFZJSOVVWENA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)CCl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring with three distinct substituents:

  • Chlorine at position 1, contributing electrophilic reactivity.

  • Chloromethyl (CH2Cl-\text{CH}_2\text{Cl}) at position 2, a versatile leaving group for nucleophilic substitution.

  • Trifluoromethoxy (OCF3-\text{O}-\text{CF}_3) at position 4, imparting electron-withdrawing effects and metabolic stability .

This arrangement creates a sterically and electronically unbalanced system, favoring regioselective reactions at the chloromethyl site.

Physicochemical Properties

Key properties inferred from analogous compounds include:

  • Physical State: Likely liquid at room temperature, similar to 1-Chloro-4-(trifluoromethoxy)benzene .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dichloromethane) due to halogenated groups.

  • Stability: Resistant to hydrolysis under acidic conditions but susceptible to nucleophilic attack at the chloromethyl group .

Table 1: Comparative Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsApplications
1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzeneC8H5Cl2F3O\text{C}_8\text{H}_5\text{Cl}_2\text{F}_3\text{O}245.03Cl, CH2Cl-\text{CH}_2\text{Cl}, OCF3-\text{O}-\text{CF}_3Pharmaceutical intermediates
1-Chloro-4-(trifluoromethoxy)benzeneC7H4ClF3O\text{C}_7\text{H}_4\text{ClF}_3\text{O}196.55Cl, OCF3-\text{O}-\text{CF}_3Agrochemical synthesis
1-Chloro-2-methyl-4-(trifluoromethoxy)benzeneC8H6ClF3O\text{C}_8\text{H}_6\text{ClF}_3\text{O}210.58Cl, CH3-\text{CH}_3, OCF3-\text{O}-\text{CF}_3Material science

Synthesis Methodologies

Chloromethylation of Precursor Intermediates

A common route involves modifying 1-Chloro-4-(trifluoromethoxy)benzene through Friedel-Crafts alkylation followed by chlorination:

  • Friedel-Crafts Alkylation: Introduce a methyl group using methanol and Lewis acids (e.g., AlCl3\text{AlCl}_3) .

  • Chlorination: Treat the methylated intermediate with chlorine gas (Cl2\text{Cl}_2) under UV light to form the chloromethyl group .

Example Reaction:

C7H4ClF3O+CH3OHAlCl3C8H6ClF3OCl2,UVC8H5Cl2F3O\text{C}_7\text{H}_4\text{ClF}_3\text{O} + \text{CH}_3\text{OH} \xrightarrow{\text{AlCl}_3} \text{C}_8\text{H}_6\text{ClF}_3\text{O} \xrightarrow{\text{Cl}_2, \text{UV}} \text{C}_8\text{H}_5\text{Cl}_2\text{F}_3\text{O}

Direct Substitution Approaches

Alternative methods from patent literature include:

  • Radical Chlorination: Use radical initiators (e.g., azobisisobutyronitrile) with chlorine gas to functionalize methyl groups .

  • Electrophilic Aromatic Substitution: Employ chloromethyl ethers in the presence of acidic catalysts .

Challenges:

  • Controlling regioselectivity to avoid polychlorination.

  • Managing exothermic reactions during chlorination .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The chloromethyl group serves as a reactive handle for coupling with amines, thiols, or alcohols, enabling the synthesis of:

  • Anticancer Agents: Alkylating agents targeting DNA.

  • Antibiotics: Prodrugs requiring hydrolytic activation.

Agrochemical Development

The trifluoromethoxy group’s resistance to oxidative degradation enhances the longevity of:

  • Herbicides: Inhibitors of plant acetyl-CoA carboxylase.

  • Insecticides: Neurotoxic compounds targeting insect GABA receptors .

Research Advancements and Reactivity Studies

Nucleophilic Substitution Kinetics

Studies on analogous chloromethyl aromatics reveal:

  • Solvent Effects: Reactions in dimethylformamide (DMF) proceed 5x faster than in tetrahydrofuran (THF) due to polar aprotic stabilization.

  • Leaving Group Efficiency: Chloromethyl exhibits higher reactivity than bromomethyl in Suzuki-Miyaura couplings .

Catalytic Functionalization

Recent patents highlight the use of palladium catalysts to cross-couple the chloromethyl group with aryl boronic acids, forming biaryl structures crucial in drug discovery .

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